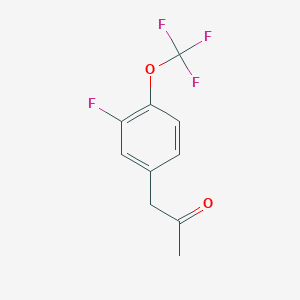
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group
Métodos De Preparación
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of specific catalysts and reagents to achieve the desired product.
Análisis De Reacciones Químicas
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms or the trifluoromethoxy group are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to various biological effects, depending on the specific application and context .
Comparación Con Compuestos Similares
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Trifluoromethylphenyl)-2-propanone: This compound also contains a trifluoromethyl group but lacks the trifluoromethoxy group.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: This compound has a similar structure but differs in the position and type of functional groups.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the trifluoromethoxy group, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C10H8F4O2 |
|---|---|
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O2/c1-6(15)4-7-2-3-9(8(11)5-7)16-10(12,13)14/h2-3,5H,4H2,1H3 |
Clave InChI |
VTHYLPUSVFSEDV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















